Product packaging for (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine(Cat. No.:CAS No. 1213021-49-8)

(R)-4-fluoro-2,3-dihydrobenzofuran-3-amine

Cat. No.: B3222367
CAS No.: 1213021-49-8
M. Wt: 153.15
InChI Key: AQQJRPFPRCBKNR-LURJTMIESA-N
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Description

(R)-4-Fluoro-2,3-dihydrobenzofuran-3-amine ( 1213021-49-8) is a chiral amine building block of high interest in medicinal chemistry and drug discovery research . This compound features a 2,3-dihydrobenzofuran core scaffold, a privileged structure frequently found in biologically active molecules and pharmaceuticals . The specific (R)-enantiomer is supplied with high stereochemical purity, which is critical for investigating stereospecific interactions in biological systems. The core 2-aminobenzofuran motif is recognized for its profound bioactivities, which in structural analogs includes antifungal properties, acting as P-glycoprotein inhibitors, exhibiting anticancer activities, and serving as tubulin polymerization inhibitors . The incorporation of a fluorine atom at the 4-position offers potential for modulating electronic properties, lipophilicity, and metabolic stability, making this compound a valuable template for structure-activity relationship (SAR) studies and the synthesis of more complex target molecules. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers are advised to handle this material with appropriate precautions and store it as per recommended conditions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8FNO B3222367 (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine CAS No. 1213021-49-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-4-fluoro-2,3-dihydro-1-benzofuran-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3,6H,4,10H2/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQJRPFPRCBKNR-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=CC=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C2=C(O1)C=CC=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Elucidation of Reaction Pathways for R 4 Fluoro 2,3 Dihydrobenzofuran 3 Amine Formation

Exploration of Reaction Intermediates

The formation of the 2,3-dihydrobenzofuran (B1216630) core often proceeds through highly reactive intermediates whose transient nature dictates the reaction's outcome. Key intermediates identified in related syntheses include metal-carbene complexes, ylides, and quinone methides.

Rhodium-Carbene Complexes: In syntheses utilizing diazo compounds, a rhodium(II) catalyst reacts with the diazo precursor to form a rhodium-carbene intermediate. researchgate.net These electrophilic species are central to subsequent bond-forming events, particularly C-H insertion reactions that forge the dihydrofuran ring. researchgate.netnih.gov Computational studies have provided insight into the structure and conformation of these pertinent intermediates, which were previously too reactive for direct experimental observation. researchgate.net

Oxonium Ylides: An alternative pathway involves the formation of an oxonium ylide. In certain rhodium-catalyzed reactions, a carbene species generated from a diazo compound can undergo intramolecular cyclization with a proximate hydroxyl group. nih.gov This forms an oxonium ylide intermediate, which can then undergo further transformations, such as rearrangement, to yield the final dihydrobenzofuran product. nih.gov

o-Quinone Methides (o-QMs): These highly active intermediates are widely used in the construction of benzofuran (B130515) and dihydrobenzofuran skeletons. cnr.itnih.gov Generated in situ from precursors like o-hydroxybenzhydryl alcohols, o-QMs can participate in various cycloaddition reactions. nih.gov For example, the reaction of an o-QM with an isocyanide proceeds via a nucleophilic addition to form a zwitterionic intermediate, which then undergoes intramolecular cyclization to construct the heterocyclic ring. nih.gov

Meisenheimer Complexes: In pathways involving nucleophilic aromatic substitution (SNAr), the addition of a nucleophile to the fluoroarene ring leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. znaturforsch.com The stability and subsequent decomposition of this complex, involving the expulsion of the fluoride (B91410) ion, are critical steps in reactions where the aromatic fluorine is substituted to form a new bond.

The table below summarizes key intermediates and their roles in forming the dihydrobenzofuran scaffold.

IntermediatePrecursor(s)Role in SynthesisReaction Type
Rhodium-CarbeneDiazo compound, Rhodium catalystElectrophilic species for C-H insertionCarbene Insertion
Oxonium YlideDiazo compound, Phenolic alcoholIntermediate for rearrangementYlide Formation/Rearrangement
o-Quinone Methideo-hydroxybenzyl alcohol derivative4π component in cycloadditionsCycloaddition
Meisenheimer ComplexFluoroarene, NucleophileIntermediate in substitutionNucleophilic Aromatic Substitution

Detailed Mechanistic Hypotheses for Stereoselective Transformations

Achieving the specific (R)-enantiomer of 4-fluoro-2,3-dihydrobenzofuran-3-amine requires precise control of stereochemistry. This is typically accomplished through asymmetric catalysis, where a chiral catalyst or ligand directs the reaction to favor one enantiomer over the other.

One of the most effective strategies involves the rhodium-catalyzed asymmetric intramolecular C-H insertion. nih.gov In this approach, a chiral ligand coordinated to the rhodium center creates a chiral environment around the metal-carbene intermediate. The steric and electronic properties of the ligand influence the orientation of the substrate as it approaches the carbene. For the formation of the dihydrobenzofuran core, this controlled orientation ensures that the C-H insertion occurs on a specific face of the molecule, leading to high enantioselectivity. researchgate.net For instance, catalysts like Davies's catalyst, which features chiral ligands, have been successfully used to forge the dihydrobenzofuran core with high stereocontrol. researchgate.net

Palladium-catalyzed reactions also offer robust pathways for enantioselective synthesis. A highly enantioselective Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes has been developed using a chiral phosphine (B1218219) ligand (TY-Phos). organic-chemistry.org The mechanism involves the formation of a chiral palladium complex that coordinates with the reactants, guiding the subsequent intramolecular cyclization to produce chiral 2,3-dihydrobenzofurans with excellent enantiomeric excess (ee). organic-chemistry.org

Biocatalysis presents another powerful method for stereoselective synthesis. Engineered myoglobin (B1173299) variants have been developed to catalyze the cyclopropanation of benzofurans with exceptional diastereo- and enantioselectivity (>99.9% de and ee). rochester.edu Computational and structure-reactivity studies suggest that the enzyme's active site creates a precisely tailored pocket that binds the substrate and the carbene precursor in a specific orientation, enabling the highly stereoselective C-C bond formation. rochester.edu

The table below details findings from selected stereoselective methods applicable to dihydrobenzofuran synthesis.

Catalytic SystemReaction TypeKey Mechanistic FeatureReported Selectivity
Rhodium(II) with Chiral LigandsIntramolecular C-H InsertionChiral environment of the rhodium-carbene intermediate guides insertion. researchgate.netGood to excellent dr and er (e.g., >20:1 dr, 68:32–98:2 er). nih.gov
Pd/TY-PhosHeck/Tsuji-Trost ReactionChiral ligand controls the stereochemical outcome of the cyclization. organic-chemistry.orgExcellent regio- and enantiocontrol. organic-chemistry.org
Engineered MyoglobinBiocatalytic Carbene TransferEnzyme active site provides a constrained chiral environment for the reaction. rochester.edu>99.9% de and ee. rochester.edu

Role of Carbene Chemistry and Rearrangement Processes

Carbene chemistry is fundamental to many modern syntheses of the 2,3-dihydrobenzofuran ring system. Metal carbenes, typically generated from diazo compounds or N-triftosylhydrazones, are versatile intermediates that can undergo C-H insertion, ylide formation, and aromatic addition reactions. nih.gov

A prominent mechanism is the intramolecular insertion of a rhodium-carbene into an α-C(sp³)–H bond of an ether. nih.gov This reaction proceeds in a stepwise fashion, beginning with an intramolecular hydride transfer from the C-H bond to the carbene carbon, followed by a Mannich-type addition to form the new C-C bond, thus closing the dihydrofuran ring. researchgate.net The attenuated electrophilicity of "donor/donor" carbenoids allows these reactions to be performed even in the presence of Lewis basic solvents or water. researchgate.net

Rearrangement processes also provide pathways to the dihydrobenzofuran scaffold. For instance, the Stevens rearrangement, which involves the reorganization of ammonium (B1175870) ylides, can be induced by difluorocarbene. nih.gov In a relevant context, an in situ generated difluoromethyl ammonium ylide could undergo a researchgate.netnih.gov- or nih.govacs.org-sigmatropic rearrangement. nih.gov Another relevant transformation is the rearrangement of 2-hydroxychalcone (B1664081) derivatives. These compounds can be cyclized to form 2,3-dihydrobenzofuran intermediates, which can then undergo further acid-catalyzed rearrangement. nih.gov The proposed mechanism for this latter rearrangement involves a diprotonated intermediate that undergoes THF ring opening, followed by ring closure at a different position and subsequent aromatization to yield a rearranged benzofuran product. nih.gov

Nucleophilic Aromatic Substitution Mechanisms in Synthesis

The presence of a fluorine atom at the C4 position of the target molecule points to the utility of nucleophilic aromatic substitution (SNAr) in its synthesis. SNAr is a classical reaction for functionalizing aromatic rings, particularly those activated by electron-withdrawing groups or containing good leaving groups like fluorine. nih.govnih.gov

The mechanism for SNAr is a two-step addition-elimination process. In the context of forming the 4-fluoro-2,3-dihydrobenzofuran (B11794245) ring, an intramolecular SNAr reaction could be a key final step. This would involve a nucleophile within the side chain (e.g., an alkoxide) attacking the carbon atom bearing the fluorine. This attack forms a resonance-stabilized anionic σ-complex, known as a Meisenheimer intermediate. znaturforsch.com In the second step, the aromaticity of the ring is restored by the expulsion of the fluoride anion, which is a favorable leaving group, completing the cyclization.

Alternatively, the fluorine atom might be introduced onto a pre-existing dihydrobenzofuran ring via SNAr, or an amine group could be introduced by displacing a fluorine atom on a poly-fluorinated precursor. The reactivity in SNAr reactions on fluoroarenes can be enhanced through photoredox catalysis, which enables the functionalization of even unactivated (electron-neutral or -rich) fluoroarenes under mild conditions. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of R 4 Fluoro 2,3 Dihydrobenzofuran 3 Amine and Its Synthetic Intermediates

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Purity Assessment

Chiral HPLC is an indispensable technique for the separation and quantification of enantiomers. The underlying principle involves the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. These transient, unequal interactions lead to different retention times for each enantiomer, allowing for their separation and individual quantification.

For a primary amine like (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine, several types of CSPs are generally effective. Polysaccharide-based CSPs, such as those derived from cellulose or amylose and coated or immobilized on a silica support, are among the most versatile and widely used for a broad range of chiral compounds.

Detailed Research Findings (Illustrative)

In a hypothetical method development for the enantiomeric purity assessment of this compound, a systematic screening of different chiral columns and mobile phases would be conducted. The primary goal is to achieve baseline separation of the (R)- and (S)-enantiomers with a resolution factor (Rs) greater than 1.5, which is generally considered sufficient for accurate quantification.

The mobile phase composition, typically a mixture of a non-polar organic solvent (like hexane or heptane) and a more polar alcohol (like isopropanol or ethanol), is a critical parameter that is optimized to fine-tune the retention and resolution. The presence of additives, such as trifluoroacetic acid (TFA) or diethylamine (DEA), can also be beneficial for improving peak shape and resolution, especially for amine-containing analytes.

Interactive Data Tables

Below are illustrative data tables that represent typical results from a chiral HPLC analysis for the enantiomeric purity assessment of a compound like 4-fluoro-2,3-dihydrobenzofuran-3-amine.

Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Purity Assessment

ParameterValue
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 280 nm
Injection Volume 10 µL

Table 2: Illustrative Chromatographic Results for Enantiomeric Separation

EnantiomerRetention Time (min)Peak Area (%)Enantiomeric Excess (% ee)
(S)-4-fluoro-2,3-dihydrobenzofuran-3-amine8.50.599.0
This compound10.299.5

In the context of synthetic intermediates, diastereomeric purity assessment by chiral HPLC is also crucial, especially in asymmetric synthesis where diastereomeric intermediates are often formed and separated. The separation of diastereomers is generally more straightforward than enantiomers as they possess different physicochemical properties. Consequently, achiral stationary phases can sometimes be employed, although chiral columns often provide superior resolution.

For instance, if this compound were synthesized via a method involving a chiral auxiliary, the resulting diastereomeric intermediates would be analyzed by HPLC to determine the diastereomeric ratio (d.r.).

Table 3: Illustrative Chiral HPLC Method for Diastereomeric Purity of a Synthetic Intermediate

ParameterValue
Column Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase Heptane / Ethanol (90:10, v/v)
Flow Rate 0.8 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 5 µL

Table 4: Illustrative Chromatographic Results for Diastereomeric Separation

DiastereomerRetention Time (min)Peak Area (%)Diastereomeric Ratio (d.r.)
Diastereomer 112.32.098:2
Diastereomer 214.898.0

The development of a robust and reliable chiral HPLC method is a meticulous process that involves screening various stationary and mobile phases to achieve optimal separation. The illustrative data presented here serves as a foundational example of the type of detailed findings that would be generated during the analytical characterization of this compound and its synthetic intermediates.

Theoretical and Computational Investigations of R 4 Fluoro 2,3 Dihydrobenzofuran 3 Amine

Density Functional Theory (DFT) Studies on Reaction Energetics and Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, making it highly suitable for studying reaction energetics and mechanisms. For a compound like (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine, DFT calculations would typically be employed to understand its reactivity, potential reaction pathways, and the transition states involved.

Research on other benzofuran (B130515) derivatives demonstrates that DFT methods, such as B3LYP with a basis set like 6-311G**, are effective for these analyses. nih.gov Such studies can predict the most likely sites for electrophilic or nucleophilic attack by mapping the electron density and electrostatic potential (MEP). For instance, in similar molecules, the oxygen and nitrogen atoms, along with the π-system of the aromatic ring, are often identified as key sites for chemical reactivity. nih.gov

A theoretical DFT study on this compound would involve:

Optimization of Reactant and Product Geometries: Determining the lowest energy structures of the starting material and potential products of a given reaction.

Transition State Searching: Locating the high-energy transition state structures that connect reactants to products.

Frequency Calculations: To confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate thermodynamic properties like enthalpy and Gibbs free energy.

These calculations would allow for the construction of a reaction energy profile, providing quantitative data on activation energies and reaction thermodynamics. While specific data for this compound is not publicly available, the general approach is well-established in computational chemistry. researchgate.netresearchgate.net

Quantum Chemical Calculations for Molecular Conformation and Stability

The three-dimensional structure and conformational stability of this compound are critical to its properties and reactivity. Quantum chemical calculations are the primary tool for exploring these aspects. The dihydrofuran ring is not planar, leading to different possible conformations (puckering). The orientation of the amine group relative to the fused ring system also contributes to the conformational landscape.

A typical computational workflow to determine molecular conformation and stability would include:

Conformational Search: Systematically or stochastically rotating the rotatable bonds to identify all possible low-energy conformers.

Geometry Optimization: Using a suitable level of theory (e.g., DFT with a basis set like 6-31G**) to find the precise geometry of each stable conformer. researchgate.net

Energy Calculation: Computing the relative energies of these conformers to identify the global minimum and the population of each conformer at a given temperature.

The stability of the molecule is also assessed by examining its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of chemical stability. nih.govresearchgate.net

Table 1: Representative Quantum Chemical Parameters (Hypothetical) This table illustrates the type of data that would be generated from a quantum chemical calculation for this compound. The values are for illustrative purposes only and are based on typical ranges seen for similar organic molecules.

ParameterHypothetical ValueSignificance
EHOMO -6.5 eVEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO -1.5 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap 5.0 eVIndicator of chemical reactivity and stability; a larger gap suggests higher stability.
Dipole Moment 2.5 DMeasures the overall polarity of the molecule, influencing solubility and intermolecular interactions.

Stereochemical Modeling and Prediction

The "(R)" designation in the compound's name indicates a specific stereochemistry at the chiral center, C3. Stereochemical modeling is crucial for understanding how this specific spatial arrangement influences the molecule's interactions, particularly in chiral environments such as enzymatic reactions or when reacting with other chiral molecules.

Computational modeling can predict and rationalize the outcomes of stereoselective syntheses. For instance, in the synthesis of optically active 2,3-dihydrobenzofuran (B1216630) derivatives, the stereochemical outcome is often dictated by the catalyst or reagents used. researchgate.net Modeling can help elucidate the transition states that lead to the preferential formation of one enantiomer over another. By calculating the energies of the diastereomeric transition states, researchers can predict the enantiomeric excess (ee) of a reaction, which can then be compared with experimental results.

This type of modeling is instrumental in the rational design of synthetic routes to obtain enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries.

Synthetic Utility and Applications in Complex Organic Synthesis

(R)-4-fluoro-2,3-dihydrobenzofuran-3-amine as a Chiral Building Block

The enantiopure nature of this compound makes it a highly valuable chiral building block in asymmetric synthesis. nih.gov The defined (R)-stereocenter at the C3 position serves as a stereochemical foundation, allowing for the synthesis of complex target molecules with high stereocontrol. Chiral dihydrobenzofurans are recognized as valuable synthetic fragments in both medicinal and organic chemistry. researchgate.net The presence of a primary amine and a fluorine atom on the aromatic ring further enhances its utility, offering multiple points for diversification while maintaining the core chiral integrity.

The strategic use of such chiral precursors is a cornerstone of modern synthetic chemistry, enabling the efficient construction of enantiomerically pure compounds. researchgate.net For instance, related chiral dihydrobenzofuran structures have been utilized in the asymmetric synthesis of natural products and bioactive molecules, demonstrating the power of this scaffold. researchgate.net The synthesis of optically pure benzofuroindolines through [3+2] annulation reactions highlights how complex chiral skeletons can be accessed from dihydrobenzofuran-related precursors. cnr.it

Table 1: Examples of Chiral Molecules and Scaffolds from Dihydrobenzofuran Precursors This table illustrates the types of complex structures that can be accessed using synthetic strategies involving the dihydrobenzofuran core, highlighting the potential pathways for a building block like this compound.

Precursor TypeReaction TypeResulting Chiral Structure/MoleculeReference
o-Quinone Methides[4+1] Annulation with Ammonium (B1175870) YlidesChiral 2,3-dihydrobenzofurans nih.gov
N-Phenoxyacetamides and 1,3-DienesRh(III)-catalyzed [3+2] AnnulationChiral Dihydrobenzofurans researchgate.netorganic-chemistry.org
Salicyl N-phosphonyl Imines and Bromo MalonatesDomino AnnulationFunctionalized 2,3-dihydrobenzofurans rsc.org
o-Bromophenols and 1,3-DienesPd-catalyzed Heck/Tsuji-Trost ReactionChiral (R)-tremetone and Fomannoxin organic-chemistry.org

Derivatization and Functional Group Interconversions of the Dihydrobenzofuran Amine Scaffold

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that allows for the transformation of one functional group into another. solubilityofthings.com The this compound scaffold possesses two primary sites for such modifications: the primary amino group and the fluoro-substituted aromatic ring.

The primary amine (-NH2) is a versatile functional group that can be readily converted into a wide range of other functionalities. fiveable.me Standard synthetic protocols can be employed for these transformations. For example, acylation with acyl chlorides or anhydrides yields amides, while reaction with sulfonyl chlorides produces sulfonamides. solubilityofthings.com Reductive amination can introduce alkyl substituents, and diazotization could, in principle, allow for its conversion into other groups, although this might affect the chiral center's stability. The reduction of nitro compounds is a common way to produce primary amines, highlighting the reversible nature of some of these transformations. solubilityofthings.com

Derivatization reagents with benzofurazan (B1196253) structures have been developed to enhance detectability in analytical methods, showcasing the broad interest in modifying such scaffolds. researchgate.net While the fluorine atom on the aromatic ring is generally stable, it can influence the reactivity of the ring and potentially participate in nucleophilic aromatic substitution reactions under specific, harsh conditions.

Table 2: Potential Functional Group Interconversions of this compound This table outlines key transformations of the primary amine group, a versatile handle for synthetic modification.

Starting Functional GroupReagents/Reaction TypeResulting Functional GroupReference
Primary Amine (R-NH₂)Acyl Chloride (R'-COCl), PyridineAmide (R-NHCOR') solubilityofthings.com
Primary Amine (R-NH₂)Sulfonyl Chloride (R'-SO₂Cl)Sulfonamide (R-NHSO₂R') ub.edu
Primary Amine (R-NH₂)Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN)Secondary/Tertiary Amine fiveable.me
Primary Amine (R-NH₂)Alkyl Halide (R'-X)Secondary/Tertiary Amine solubilityofthings.com
Primary Amine (R-NH₂)Ph₃P, DEAD, NaN₃ (Mitsunobu conditions)Azide (R-N₃) vanderbilt.edu

Development of Diverse Heterocyclic Frameworks Incorporating the Dihydrobenzofuran Moiety

The dihydrobenzofuran moiety is an integral part of numerous heterocyclic frameworks, and this compound is an excellent starting material for creating novel, more complex heterocyclic systems. nih.gov The amine functionality serves as a key handle for annulation reactions, where new rings are fused onto the existing scaffold.

Transition metal-catalyzed reactions are powerful tools for constructing such frameworks. nih.gov For instance, palladium- or rhodium-catalyzed C-H activation and annulation reactions can forge new carbon-carbon and carbon-heteroatom bonds, leading to polycyclic structures. nih.govorganic-chemistry.org The reaction of N-phenoxy amides with various partners to create dihydrobenzofuran analogues illustrates this principle. nih.gov

Furthermore, the primary amine can act as a dinucleophile or be incorporated into a sequence to build new heterocyclic rings. Condensation reactions with 1,2- or 1,3-dicarbonyl compounds can lead to the formation of pyrazines, imidazoles, or diazepines fused or appended to the dihydrobenzofuran core. Multicomponent reactions offer a streamlined approach to synthesizing complex heterocycles from simple precursors in a single step. researchgate.netresearchgate.net The development of synthetic routes to furan (B31954) and pyrazole (B372694) derivatives often involves multicomponent strategies, highlighting a potential pathway for derivatizing the target amine. researchgate.netnih.gov

Table 3: Examples of Heterocyclic Frameworks Derived from Dihydrobenzofuran and Related Scaffolds This table presents examples of complex heterocyclic systems that have been synthesized using the dihydrobenzofuran core, indicating the potential for creating novel structures.

Synthetic StrategyReactantsResulting FrameworkReference
[3+2] AnnulationN-phenoxy amides, 1,3-dienesDihydrobenzofuran-fused systems nih.govorganic-chemistry.org
[3+2] CycloadditionQuinone ester, styrene (B11656) derivatives2-Aryl-2,3-dihydrobenzofurans researchgate.net
C-H FunctionalizationN-phenoxyacetamides, diazooxindolesSpirooxindoyl-substituted dihydrobenzofurans nih.gov
Tandem CyclizationIndole carbocyclic ring, isatylidene malononitrilesSpirocyclic systems researchgate.net
[4+1] Cycloadditiono-Quinone methides, isocyanidesAmino-substituted benzofurans nih.gov

Strategies for Enhancing Molecular Complexity through this compound Derived Precursors

Increasing molecular complexity from a simple, chiral starting material is a primary goal of organic synthesis. This compound is an ideal precursor for such strategies due to its combination of chirality, aromaticity, and reactive functionality.

One powerful approach is the use of multicomponent reactions (MCRs). nih.gov These reactions combine three or more starting materials in a single pot to form a product that incorporates portions of all reactants. mdpi.com A hypothetical Ugi four-component reaction involving the amine of the title compound, an aldehyde, a carboxylic acid, and an isocyanide would rapidly generate a highly complex, peptide-like structure with multiple stereocenters, where the original chirality of the amine could influence the stereochemical outcome of the reaction. The development of four-component reactions to produce functionalized dihydropyrroles demonstrates the power of this strategy to build complex heterocycles efficiently. nih.gov

Domino, or cascade, reactions provide another elegant strategy. In this approach, a single synthetic operation triggers a sequence of intramolecular transformations, forming multiple bonds and rings in one process. rsc.org For example, a precursor derived from this compound could be designed to undergo a domino Michael addition/O-cyclization, leading to a new family of complex atropisomers. researchgate.net Such strategies are highly efficient and can generate significant molecular complexity from relatively simple starting materials, leveraging the inherent reactivity and stereochemistry of the initial building block.

Q & A

Q. Methodological Insight :

  • Lipophilicity : Fluorine reduces LogP compared to -Cl, enhancing membrane permeability .
  • Solubility : Hydrogen bonding with water improves solubility vs. -CH3 analogs .

What analytical techniques are most reliable for confirming enantiomeric purity and absolute configuration?

Basic Research Question
Methodological Answer :

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10) to resolve enantiomers; retention times differ by >2 min .
  • NMR with Chiral Shift Reagents : Eu(hfc)₃ induces distinct splitting patterns for (R)- and (S)-enantiomers in ¹⁹F NMR .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (e.g., CCDC deposition for (R)-enantiomer ).

How do hydrochloride salts of this compound enhance bioavailability, and what are the trade-offs in formulation?

Advanced Research Question
Methodological Answer :

  • Solubility Enhancement : Hydrochloride salts increase aqueous solubility (e.g., 0.45 mg/mL vs. 0.12 mg/mL for free base) but may reduce permeability .
  • Stability : HCl salts resist oxidation but are hygroscopic, requiring anhydrous storage .
  • Biological Activity : Protonated amines improve target binding (e.g., serotonin receptor affinity increases by 3-fold ).

What contradictions exist in reported biological activities of fluorinated dihydrobenzofuran-3-amine derivatives, and how can they be resolved?

Advanced Research Question
Case Study :

  • Conflict : Some studies report potent MAO-B inhibition (IC₅₀ = 50 nM), while others show no activity .
  • Resolution :
    • Metabolite Interference : Verify assay purity via LC-MS to exclude degradation products.
    • Species Variability : Test human vs. rodent enzymes; IC₅₀ varies due to active-site residues .

What are the best practices for crystallographic characterization of fluorinated benzofuran derivatives?

Basic Research Question
Methodological Answer :

  • Crystal Growth : Use slow vapor diffusion (ether into dichloromethane) to obtain high-quality crystals.
  • Fluorine Positioning : Anisotropic refinement in SHELXL resolves disorder caused by fluorine’s small size .
  • Validation : Cross-check with DFT-calculated bond lengths (C-F = 1.35 Å experimental vs. 1.34 Å theoretical ).

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-4-fluoro-2,3-dihydrobenzofuran-3-amine
Reactant of Route 2
Reactant of Route 2
(R)-4-fluoro-2,3-dihydrobenzofuran-3-amine

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